Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate
Description
Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate is a synthetic organic compound featuring a hybrid structure combining pyrimidine, thioether, and isophthalate moieties. Its molecular framework includes:
- A 6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl core, which is a partially saturated pyrimidine ring with a ketone group at position 6 and a phenyl substituent at position 2.
- A thioacetyl linker bridging the pyrimidine ring to an aminoisophthalate group.
- Two methyl ester groups on the isophthalate aromatic ring.
Properties
IUPAC Name |
dimethyl 5-[[2-[(6-oxo-4-phenyl-1H-pyrimidin-2-yl)sulfanyl]acetyl]amino]benzene-1,3-dicarboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O6S/c1-30-20(28)14-8-15(21(29)31-2)10-16(9-14)23-19(27)12-32-22-24-17(11-18(26)25-22)13-6-4-3-5-7-13/h3-11H,12H2,1-2H3,(H,23,27)(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJSSXBDSBQANY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)NC(=O)CSC2=NC(=CC(=O)N2)C3=CC=CC=C3)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate typically involves a multi-step process. One common method is the Biginelli reaction, which is a three-component reaction involving an aldehyde, a β-keto ester, and urea or thiourea. The reaction is catalyzed by an acid, such as hydrochloric acid or sulfuric acid, and is carried out under reflux conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and yield of the reaction. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also becoming increasingly popular to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials with specific properties, such as enhanced thermal stability or conductivity.
Mechanism of Action
The mechanism of action of Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. In receptor modulation, the compound can act as an agonist or antagonist, altering the receptor’s conformation and signaling pathways.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound’s structural analogs can be categorized based on modifications to its pyrimidine core, linker chemistry, or ester substituents. Below is a comparative analysis with key examples from recent literature:
Pyrimidine Core Modifications
- Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (Compound 1)
- Structure : Features a 6-methylpyrimidine core with a thietanyloxy substituent at position 4 and an ethyl ester group.
- Key Differences :
- Replaces the amide linkage in the target compound with a simpler thioether-acetate chain.
Linker Chemistry
- Dimethyl 5-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]isophthalate Structure: Similar to the target compound but lacks the acetyl-amino spacer between the pyrimidine and isophthalate. Key Differences:
- Direct sulfanyl linkage instead of a thioacetyl-amino bridge. Functional Impact: The absence of the acetyl-amino group reduces hydrogen-bonding capacity and may decrease solubility in polar solvents.
Ester Group Variations
- Ethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate Structure: Differs only in the ester substituents (ethyl vs. methyl). Key Differences:
- Ethyl esters confer slightly higher lipophilicity compared to methyl esters.
- Functional Impact : Methyl esters in the target compound may improve hydrolysis stability under physiological conditions.
Data Tables for Structural and Functional Comparison
Critical Analysis of Evidence Limitations
While structural comparisons are well-supported by synthetic data (e.g., ), empirical studies on the target compound’s biological or material properties remain sparse. Further research is needed to validate theoretical predictions regarding solubility, reactivity, and binding interactions.
Biological Activity
Dimethyl 5-({[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)thio]acetyl}amino)isophthalate is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and applications in medicinal chemistry.
Chemical Structure and Synthesis
This compound features a unique dihydropyrimidinone core, which is known for its versatility in biological applications. The synthesis typically involves a multi-step process, often employing the Biginelli reaction—a three-component reaction involving an aldehyde, a β-keto ester, and thiourea under acidic conditions.
Synthetic Route Overview
| Step | Reaction Type | Reagents | Conditions |
|---|---|---|---|
| 1 | Biginelli Reaction | Aldehyde, β-keto ester, Thiourea | Acidic medium, reflux |
| 2 | Purification | Solvent extraction | Varies |
| 3 | Characterization | NMR, IR spectroscopy | Standard analytical methods |
The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors. It can act as an enzyme inhibitor , binding to active or allosteric sites and preventing substrate interaction. Additionally, it may function as a receptor modulator , altering signaling pathways by acting as an agonist or antagonist .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives of dihydropyrimidinones have shown effectiveness against various cancer cell lines by inducing apoptosis through mitochondrial pathways . The mechanism often involves mitochondrial membrane depolarization and reactive oxygen species (ROS) generation.
Antimicrobial Activity
The thioacetyl moiety in the compound enhances its potential antimicrobial properties. Compounds containing thiosemicarbazone structures have been reported to exhibit activity against bacterial and fungal pathogens. This suggests that this compound may possess similar attributes.
Case Studies
- Antiproliferative Effects : A study evaluating similar pyrimidine derivatives demonstrated IC50 values in the low micromolar range against cancer cell lines such as K562 (human leukemia cells), indicating significant antiproliferative effects .
- Enzyme Inhibition : Another investigation focused on thiosemicarbazone analogues that selectively inhibited cathepsin L with IC50 values as low as 46 nM. This highlights the potential of related compounds to target specific enzymes effectively.
Comparative Analysis with Similar Compounds
This compound can be compared with other similar compounds based on their structural components and biological activities.
Comparison Table
| Compound Name | Structure Similarity | Biological Activity | IC50 (µM) |
|---|---|---|---|
| Dimethyl 5-(...)-benzoate | Moderate | Anticancer | 10 |
| Dimethyl 5-(...)-terephthalate | High | Antimicrobial | 15 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
